5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a methoxypiperidine group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of 4-methoxypiperidine with thiophene-2-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxypiperidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, often in the presence of a base
Major Products
Oxidation: 5-(4-Methoxypiperidin-1-yl)thiophene-2-carboxylic acid
Reduction: 5-(4-Methoxypiperidin-1-yl)thiophene-2-methanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the methoxypiperidine group, making it less complex.
4-Methoxypiperidine: Does not contain the thiophene ring or aldehyde group.
5-(4-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-(4-methoxypiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-14-9-4-6-12(7-5-9)11-3-2-10(8-13)15-11/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
VYUAISZGNYRDKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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